ZK-91296

描述

属性

IUPAC Name |

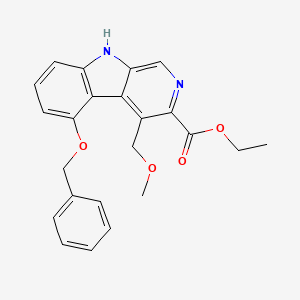

ethyl 4-(methoxymethyl)-5-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c1-3-28-23(26)22-16(14-27-2)20-18(12-24-22)25-17-10-7-11-19(21(17)20)29-13-15-8-5-4-6-9-15/h4-12,25H,3,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPXOWCKXUEKCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC=C3OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401004051 | |

| Record name | Ethyl 5-(benzyloxy)-4-(methoxymethyl)-9H-pyrido[3,4-b]indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401004051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83910-34-3 | |

| Record name | ZK 91296 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083910343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-(benzyloxy)-4-(methoxymethyl)-9H-pyrido[3,4-b]indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401004051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pharmacology of ZK-91296: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK-91296 is a novel β-carboline derivative that has garnered significant interest within the neuroscience and pharmacology communities for its unique psychopharmacological profile. Classified as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor, this compound exhibits potent anxiolytic and anticonvulsant properties. Notably, these effects are observed in the absence of the sedative and muscle-relaxant side effects commonly associated with full benzodiazepine agonists. This favorable profile suggests a potential for therapeutic applications where a separation of anxiolytic/anticonvulsant and sedative actions is desirable. This document provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, receptor binding affinity, and preclinical efficacy, along with the experimental protocols typically employed in its characterization.

Core Pharmacology

Mechanism of Action

This compound exerts its pharmacological effects through positive allosteric modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By binding to the benzodiazepine site on the receptor complex, this compound enhances the effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron. This neuronal inhibition underlies its observed anxiolytic and anticonvulsant activities. As a partial agonist, this compound produces a submaximal response compared to full agonists like diazepam, which is thought to contribute to its lack of sedative effects.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound. It is important to note that specific binding affinities for various GABA-A receptor subtypes and comprehensive pharmacokinetic parameters are not widely available in the public domain.

| Parameter | Value | Assay Conditions |

| IC50 | 9 nM | Antagonism of diazepam-enhanced GABA responses in cultured mouse neurons. |

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Species | Administration Route |

| Cmax | Data not available | ||

| Tmax | Data not available | ||

| AUC | Data not available | ||

| Half-life (t1/2) | Data not available | ||

| Bioavailability | Data not available |

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Animal Model |

| ED50 (Anxiolytic) | Data not available | Elevated Plus-Maze (Rodent) |

| ED50 (Anticonvulsant) | Data not available | Pentylenetetrazol-induced seizures (Rodent) |

Table 3: In Vivo Efficacy of this compound

Experimental Protocols

The characterization of a compound like this compound involves a battery of in vitro and in vivo experiments. The following are detailed methodologies for key experiments relevant to its pharmacological profile.

Radioligand Binding Assay for Benzodiazepine Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine binding site on GABA-A receptors.

Materials:

-

Rat or mouse brain tissue (e.g., cortex, hippocampus)

-

[³H]-Flumazenil (radioligand)

-

This compound (test compound)

-

Diazepam or Clonazepam (for non-specific binding determination)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Homogenizer

-

Centrifuge

-

Scintillation counter

-

Glass fiber filters

Procedure:

-

Membrane Preparation: Brain tissue is homogenized in ice-cold Tris-HCl buffer and centrifuged. The resulting pellet is washed multiple times to remove endogenous GABA and other interfering substances. The final pellet is resuspended in fresh buffer to a specific protein concentration.

-

Binding Assay: In a series of tubes, the membrane preparation is incubated with a fixed concentration of [³H]-Flumazenil and varying concentrations of this compound.

-

Incubation: The mixture is incubated at 0-4°C for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters, representing the bound [³H]-Flumazenil, is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine (e.g., diazepam). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of this compound that inhibits 50% of specific [³H]-Flumazenil binding) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.

Elevated Plus-Maze Test for Anxiolytic Activity

Objective: To assess the anxiolytic-like effects of this compound in rodents.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

-

Acclimation: Animals (rats or mice) are habituated to the testing room for at least one hour before the experiment.

-

Drug Administration: this compound or vehicle is administered to the animals at various doses via a specific route (e.g., intraperitoneal) and at a predetermined time before testing.

-

Test: Each animal is placed in the center of the maze, facing an open arm. The animal is allowed to explore the maze for a set period (typically 5 minutes).

-

Data Collection: The behavior of the animal is recorded by a video camera. The primary measures are the time spent in the open arms and the number of entries into the open and closed arms.

-

Data Analysis: An increase in the time spent in the open arms and/or the percentage of entries into the open arms is indicative of an anxiolytic-like effect. The ED50 (dose that produces 50% of the maximal effect) can be calculated.

Pentylenetetrazol (PTZ)-Induced Seizure Model for Anticonvulsant Activity

Objective: To evaluate the anticonvulsant properties of this compound.

Materials:

-

Pentylenetetrazol (PTZ)

-

This compound

-

Rodents (mice or rats)

Procedure:

-

Drug Administration: Animals are pre-treated with various doses of this compound or vehicle.

-

Seizure Induction: After a specific pre-treatment time, a convulsant dose of PTZ is administered (e.g., subcutaneously or intraperitoneally).

-

Observation: Animals are observed for a set period for the occurrence and severity of seizures, typically categorized using a standardized scoring system (e.g., Racine scale). The latency to the first seizure and the incidence of tonic-clonic seizures are recorded.

-

Data Analysis: A significant increase in the latency to seizures or a decrease in the severity or incidence of seizures in the this compound-treated groups compared to the vehicle group indicates anticonvulsant activity. The ED50 for protection against PTZ-induced seizures can be determined.

Electrophysiological Recording of GABA-Evoked Currents

Objective: To characterize the modulatory effects of this compound on GABA-A receptor function at the cellular level.

Method: Whole-cell patch-clamp recording from cultured neurons or brain slices.

Procedure:

-

Cell Preparation: Primary neuronal cultures are prepared from rodent embryos, or acute brain slices are prepared from adult rodents.

-

Recording: A glass micropipette filled with an appropriate internal solution is used to form a high-resistance seal with the membrane of a neuron. The membrane patch is then ruptured to allow for whole-cell recording of ionic currents.

-

GABA Application: GABA is applied to the neuron at a concentration that elicits a submaximal current (e.g., EC20).

-

This compound Application: this compound is co-applied with GABA, and the change in the GABA-evoked current is measured.

-

Data Analysis: An increase in the amplitude of the GABA-evoked current in the presence of this compound confirms its positive allosteric modulatory activity. The concentration-response relationship for this potentiation can be determined to calculate the EC50.

Signaling Pathways and Experimental Workflows

GABA-A Receptor Signaling Pathway Modulated by this compound

Experimental Workflow for Radioligand Binding Assay

Logical Flow of In Vivo Behavioral Testing for this compound

ZK-91296: A Technical Profile of a GABA-A Receptor Benzodiazepine Site Partial Agonist

Introduction: ZK-91296 is a β-carboline derivative that acts as a partial agonist at the benzodiazepine (BZ) allosteric site on the γ-aminobutyric acid type A (GABA-A) receptor.[1] As the primary inhibitory neurotransmitter system in the central nervous system, the GABA-A receptor is a critical target for therapeutic agents.[2][3] this compound was developed to achieve a therapeutic profile with anxiolytic and anticonvulsant properties, similar to full BZ agonists like diazepam, but with a reduced liability for sedation and other side effects.[1] This is theoretically achieved through partial agonism, where the compound binds to the receptor but elicits a submaximal response compared to a full agonist.[1]

This guide provides a technical overview of this compound, summarizing the available quantitative data, detailing relevant experimental protocols for its characterization, and visualizing key concepts and workflows.

Quantitative Data

The available quantitative data for this compound is limited in the public domain, particularly concerning its binding affinity (Ki) across different GABA-A receptor subtypes and its intrinsic efficacy relative to full agonists in modern assays. The following table summarizes a key finding from an electrophysiological study on cultured mouse neurons, which characterized its functional antagonism of a full agonist.

| Parameter | Value | Cell Type | Assay | Reference |

| Functional Antagonism | ||||

| IC₅₀ (vs. 100 nM Diazepam) | 9 nM | Mouse Spinal Cord & Cerebral Hemisphere Neurons | Intracellular Microelectrode Recording | [4] |

Note: In this specific study, this compound was found to be devoid of intrinsic effects and was classified as a pure antagonist.[4] However, other biochemical investigations have classified it as a partial agonist.[1] This discrepancy may arise from differences in the experimental systems used (e.g., native neuronal cultures with diverse receptor subtypes vs. specific recombinant receptor subtypes).

Experimental Protocols

Characterizing a compound like this compound involves a multi-stage process, from initial binding assessment to functional and in-vivo behavioral testing.

Receptor Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of an unlabeled compound (e.g., this compound) for the benzodiazepine site on the GABA-A receptor.

Objective: To calculate the Ki of this compound by measuring its ability to displace a radiolabeled BZ site ligand (e.g., [³H]Flumazenil) from GABA-A receptors in brain membrane preparations.

Materials:

-

Tissue: Rat or mouse whole brain or specific regions (e.g., cortex, cerebellum).

-

Radioligand: [³H]Flumazenil or other suitable BZ site radioligand.

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

-

Non-specific binding agent: High concentration of an unlabeled BZ site ligand (e.g., 10 µM Diazepam).

-

Test Compound: this compound at various concentrations.

-

Equipment: Homogenizer, refrigerated centrifuges, 96-well plates, filter harvester, liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize brain tissue in ice-cold Homogenization Buffer.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh Assay Buffer and repeating the centrifugation step multiple times to remove endogenous GABA.

-

Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

Set up assay tubes/wells for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add membrane preparation, radioligand (at a concentration near its Kd), and Assay Buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and the non-specific binding agent (e.g., 10 µM Diazepam).

-

Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of this compound.

-

Incubate all tubes at 4°C for 60-90 minutes to reach equilibrium.

-

-

Termination and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold Assay Buffer.

-

Place filters in scintillation vials with scintillation cocktail.

-

Quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific counts from total counts.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC₅₀ (concentration of this compound that inhibits 50% of specific binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the functional activity of this compound by recording its effect on GABA-activated chloride currents in cells expressing specific GABA-A receptor subtypes.

Objective: To determine the intrinsic efficacy (as a percentage of a full agonist's effect) and potency (EC₅₀) of this compound.

Materials:

-

Cells: Human Embryonic Kidney (HEK293) cells or similar, transfected with cDNAs for specific GABA-A receptor subunits (e.g., α1, β2, γ2).

-

Solutions:

-

External Solution (Krebs): Containing physiological concentrations of NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose, pH 7.4.

-

Internal (Pipette) Solution: Containing KCl or CsCl to isolate chloride currents, MgCl₂, EGTA, HEPES, and ATP, pH 7.2.

-

-

Agonists: GABA, Diazepam (or other full agonist), this compound.

-

Equipment: Inverted microscope, micromanipulators, patch-clamp amplifier, data acquisition system, perfusion system for rapid solution exchange.

Procedure:

-

Cell Preparation: Culture transfected HEK293 cells on glass coverslips. Select a single, healthy-looking cell for recording.

-

Obtaining Whole-Cell Configuration:

-

Fabricate a glass micropipette with a resistance of 3-7 MΩ when filled with internal solution.

-

Approach the cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Apply a brief pulse of negative pressure to rupture the membrane patch under the pipette, establishing the whole-cell configuration.

-

-

Voltage Clamp and Recording:

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Establish a baseline recording in the external solution.

-

-

Drug Application:

-

GABA Concentration-Response: Apply GABA at increasing concentrations (e.g., 0.1 µM to 1 mM) to determine the EC₅₀ of GABA for the expressed receptor subtype.

-

Modulator Effect: Apply a low, non-saturating concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a stable baseline current.

-

Co-apply the EC₁₀-EC₂₀ concentration of GABA with varying concentrations of this compound to generate a concentration-response curve for its potentiating effect.

-

Determine the maximal potentiation by a full agonist like Diazepam (e.g., at 1 µM) under the same conditions.

-

-

Data Analysis:

-

Measure the peak amplitude of the chloride current elicited by each drug application.

-

Potency (EC₅₀): Plot the percentage enhancement of the GABA current against the log concentration of this compound and fit with a sigmoidal dose-response curve to determine the EC₅₀.

-

Intrinsic Efficacy: Calculate the maximal current potentiation by this compound as a percentage of the maximal potentiation achieved by the full agonist (Diazepam). Efficacy (%) = (Max Response_this compound / Max Response_Diazepam) * 100.

-

Animal Behavioral Models

The EPM is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open, elevated spaces.[5][6] Anxiolytic compounds increase the proportion of time spent and entries made into the open arms.[7]

Apparatus: A plus-shaped maze elevated from the floor, with two opposing "open" arms and two opposing "closed" arms (with high walls).

Procedure:

-

Administer the test compound (this compound at various doses) or vehicle to the animal (e.g., mouse or rat) via the desired route (e.g., intraperitoneal, oral) at a set time before the test (e.g., 30 minutes).

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze freely for a fixed period (typically 5 minutes).

-

Record the session using a video camera for later analysis.

-

Parameters Measured:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms (as a measure of general locomotor activity).

-

-

Data Analysis: Calculate the percentage of time spent in the open arms [(Time_open / (Time_open + Time_closed)) * 100] and the percentage of open arm entries. An increase in these parameters without a significant change in total entries suggests an anxiolytic effect.

PTZ is a GABA-A receptor antagonist that, at a sufficient dose, reliably induces generalized seizures in rodents.[8][9] This model is used to screen for compounds with anticonvulsant properties.

Procedure:

-

Administer the test compound (this compound at various doses) or vehicle to the animal (e.g., mouse) at a set time before the challenge.

-

Administer a convulsive dose of PTZ (e.g., 60-85 mg/kg, s.c. or i.p.).

-

Immediately place the animal in an observation chamber and monitor its behavior for 30 minutes.

-

Parameters Measured:

-

Latency: Time to the first myoclonic jerk and/or generalized clonic seizure.

-

Severity: Score the seizure severity using a standardized scale (e.g., a modified Racine scale).

-

Protection: Note the number of animals that do not exhibit a generalized tonic-clonic seizure.

-

-

Data Analysis: An effective anticonvulsant will increase the latency to seizures and reduce their severity. The dose that protects 50% of the animals from generalized seizures (ED₅₀) can be calculated.

Visualizations

GABA-A Receptor Signaling Pathway

Caption: Signaling pathway of this compound at the GABA-A receptor.

Experimental Workflow for Characterization

Caption: Experimental workflow for characterizing a GABA-A modulator.

Logical Relationship of Partial Agonism

Caption: Partial agonism aims for therapeutic effects with fewer side effects.

References

- 1. ZK 91296, a partial agonist at benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABAA receptor - Wikipedia [en.wikipedia.org]

- 4. CGS 9896 and ZK 91296, but not CGS 8216 and RO 15-1788, are pure benzodiazepine receptor antagonists on mouse neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. meliordiscovery.com [meliordiscovery.com]

- 9. Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anxiolytic Profile of ZK-91296: A Technical Review of its Non-Sedating Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the β-carboline derivative ZK-91296, focusing on its anxiolytic properties devoid of sedative effects. This compound has been identified as a partial agonist at benzodiazepine receptors, offering a promising avenue for the development of anxiety treatments with a superior side-effect profile compared to classical benzodiazepines.[1] This document summarizes the available quantitative data, details the experimental protocols used in its evaluation, and visualizes its mechanism of action.

Core Findings: Dissociation of Anxiolytic and Sedative Effects

This compound exhibits a clear separation between its anxiolytic and sedative dose ranges. Preclinical studies in rodent models demonstrate that this compound can produce anxiolytic effects at doses significantly lower than those causing sedation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from behavioral pharmacology studies of this compound.

Table 1: Anxiolytic Effects of this compound in the Social Interaction Test

| Dose (mg/kg) | Change in Social Interaction Time | Species | Reference |

| 5 | Anxiolytic effect observed | Rat | Pellow and File, 1986 |

| 15 | Anxiolytic effect no longer apparent | Rat | Pellow and File, 1986 |

Table 2: Effects of this compound in the Elevated Plus-Maze Test

| Dose (mg/kg) | Effect on Open Arm Exploration | Species | Reference |

| 5-15 | No significant effect | Rat | Pellow and File, 1986 |

Table 3: Sedative Effects of this compound (Locomotor Activity)

| Dose (mg/kg) | Effect on Locomotor Activity and Rearing | Species | Reference |

| < 40 | No significant reduction | Rat | Pellow and File, 1986 |

| ≥ 40 | Significant reduction | Rat | Pellow and File, 1986 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Social Interaction Test

Objective: To assess the anxiolytic potential of a compound by measuring the duration of social interaction between two rodents.

Apparatus: A 60x60x35 cm open-topped arena with the floor divided into four equal squares. Illumination is typically set to a high level to induce a mild state of anxiety.

Procedure:

-

Habituation: On the day prior to testing, rats are habituated to the test arena for a 10-minute period.

-

Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) 30 minutes before testing.

-

Testing: Rats are tested in pairs of unfamiliar individuals matched for weight. The duration of active social interaction (e.g., sniffing, grooming, following) is recorded for a 10-minute period.

-

Data Analysis: The total time spent in social interaction is calculated and compared between drug-treated and vehicle-treated groups.

Elevated Plus-Maze Test

Objective: To evaluate anxiety-like behavior by measuring the exploration of open versus enclosed arms of an elevated maze.

Apparatus: A plus-shaped maze elevated 50 cm above the floor, consisting of two open arms (50x10 cm) and two enclosed arms (50x10x40 cm) arranged opposite to each other.

Procedure:

-

Drug Administration: this compound or vehicle is administered 30 minutes prior to the test.

-

Testing: Each rat is placed in the center of the maze, facing an open arm. The number of entries into and the time spent in the open and closed arms are recorded for a 5-minute period.

-

Data Analysis: The primary measures are the percentage of time spent in the open arms and the percentage of open arm entries relative to the total number of arm entries. An increase in these measures is indicative of an anxiolytic effect.

Locomotor Activity Test

Objective: To assess the sedative effects of a compound by measuring spontaneous motor activity.

Apparatus: An automated activity monitoring system consisting of cages equipped with infrared beams to detect movement.

Procedure:

-

Habituation: Animals are habituated to the activity cages for a period of 60 minutes before drug administration.

-

Drug Administration: this compound or vehicle is administered.

-

Testing: Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a specified period, typically 30-60 minutes, post-injection.

-

Data Analysis: Total locomotor activity counts are compared between the drug and vehicle groups. A significant decrease in activity is indicative of sedation.

Mechanism of Action: GABA-A Receptor Modulation

This compound exerts its effects by acting as a partial agonist at the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel.[1] The GABA-A receptor is a pentameric complex typically composed of α, β, and γ subunits. The binding of an agonist to the benzodiazepine site allosterically modulates the receptor, increasing the affinity of the main inhibitory neurotransmitter, GABA, for its binding site. This leads to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a reduction in neuronal excitability.

The non-sedating anxiolytic profile of this compound is likely attributable to its specific binding affinity for different GABA-A receptor subtypes. It is hypothesized that this compound shows selectivity for α2 and/or α3 subunit-containing receptors, which are primarily associated with anxiolysis, over α1 subunit-containing receptors, which are linked to sedation.

Signaling Pathway

Caption: this compound signaling at the GABA-A receptor.

Experimental Workflow for Receptor Binding Assay

References

The Anticonvulsant Profile of ZK-91296: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK-91296, a β-carboline derivative, has emerged as a significant compound of interest in the field of neuropharmacology due to its distinct anticonvulsant properties. Functioning as a partial agonist at the benzodiazepine (BZ) binding site of the γ-aminobutyric acid type A (GABAA) receptor, this compound presents a unique pharmacological profile. It effectively counteracts seizures in various preclinical models yet notably circumvents the sedative and muscle-relaxant side effects commonly associated with full benzodiazepine agonists like diazepam. This technical guide synthesizes the available data on the anticonvulsant effects of this compound, detailing its mechanism of action, efficacy in established seizure models, and the experimental methodologies employed in its evaluation.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The mainstay of treatment involves antiepileptic drugs (AEDs), which primarily aim to suppress seizure activity. A significant portion of AEDs targets the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. The GABAA receptor, a ligand-gated ion channel, is a key target, with a specific allosteric binding site for benzodiazepines that enhances GABA-mediated inhibition.

While classical benzodiazepines are potent anticonvulsants, their clinical utility is often limited by adverse effects such as sedation, muscle relaxation, and the development of tolerance and dependence. This has driven the search for novel modulators of the benzodiazepine receptor with a more favorable therapeutic window. This compound, a β-carboline, represents a promising step in this direction, exhibiting a profile of a partial agonist with significant anticonvulsant efficacy and a reduced side-effect profile.

Mechanism of Action: Partial Agonism at the Benzodiazepine Receptor

The anticonvulsant effects of this compound are primarily mediated through its interaction with the benzodiazepine binding site on the GABAA receptor. Unlike full agonists such as diazepam, which elicit a maximal enhancement of GABA-induced chloride ion flux, this compound, as a partial agonist, produces a submaximal response. This moderation of GABAergic potentiation is believed to be the key to its distinct pharmacological profile, providing sufficient anticonvulsant activity without causing the profound central nervous system depression associated with full agonists.[1][2][3][4][5][6]

The action of this compound at the benzodiazepine receptor has been confirmed by studies demonstrating that its anticonvulsant effects can be reversed by the benzodiazepine antagonist Ro 15-1788.[2][5] This competitive antagonism underscores the specific nature of its interaction with the benzodiazepine binding site. Biochemical investigations further support its classification as a partial agonist.[4] There is also evidence to suggest that this compound may possess pharmacological selectivity for particular subtypes of the benzodiazepine receptor, which could further contribute to its unique profile.[3][4]

Signaling Pathway Diagram

Caption: Modulation of the GABAA receptor by this compound and other ligands.

Quantitative Data on Anticonvulsant Efficacy

The anticonvulsant potency of this compound has been evaluated in several preclinical models of epilepsy. While specific ED₅₀ values are not consistently reported across all publicly available literature, the dose-dependent effects have been documented.

| Seizure Model | Species | Efficacy | Notes |

| Maximal Electroshock (MES) | Mice | Raises the threshold current necessary to elicit electroconvulsions.[2][5] | This effect is dose-dependent and can be reversed by the benzodiazepine antagonist Ro 15-1788.[2][5] |

| DMCM-Induced Seizures | Mice | High potency in protecting against seizures induced by the convulsant β-carboline, DMCM.[2][5] | This protective effect is benzodiazepine specific.[2][5] |

| Reflex Epilepsy | - | Potent inhibition.[4] | - |

| Spontaneous Epilepsy | - | Potent inhibition.[4] | - |

Experimental Protocols

The evaluation of the anticonvulsant properties of this compound has relied on standardized and well-validated animal models of epilepsy.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

-

Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

-

Procedure:

-

Animals (typically mice or rats) are administered the test compound (this compound) or vehicle control, usually via intraperitoneal (i.p.) injection.

-

At the time of predicted peak effect, a supramaximal electrical stimulus is delivered through corneal electrodes.

-

The primary endpoint is the presence or absence of a tonic hindlimb extension seizure.

-

The ability of the test compound to prevent the tonic hindlimb extension is indicative of its anticonvulsant activity.

-

-

For this compound: Studies have focused on its ability to raise the threshold current required to induce a seizure, demonstrating a dose-dependent effect.[2][5]

Chemically-Induced Seizure Models

These models utilize chemical convulsants to induce seizures and are valuable for investigating the mechanisms of action of anticonvulsant drugs.

-

DMCM (Methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate)-Induced Seizures:

-

Convulsant: DMCM is a convulsant that acts as an inverse agonist at the benzodiazepine receptor, promoting a pro-convulsive state.

-

Procedure:

-

Experimental Workflow Diagram

References

- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 2. scispace.com [scispace.com]

- 3. meliordiscovery.com [meliordiscovery.com]

- 4. ZK 91296, a partial agonist at benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ZK 91296, an anticonvulsant beta-carboline which lacks muscle relaxant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Partial agonists acting at benzodiazepine receptors can be differentiated in tests of ingestional behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

ZK-91296: A Technical Guide to its Binding Affinity for Benzodiazepine Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK-91296, a β-carboline derivative, is a notable ligand for the benzodiazepine (BZD) binding site on the γ-aminobutyric acid type A (GABA-A) receptor. Its unique pharmacological profile, characterized as a partial agonist, has garnered significant interest in the scientific community for its potential anxiolytic and anticonvulsant properties with a reduced side-effect profile compared to full agonists like diazepam.[1] This technical guide provides a comprehensive overview of the binding affinity of this compound for benzodiazepine receptors, detailing quantitative binding data, experimental methodologies, and the associated signaling pathways.

Quantitative Binding Affinity of this compound

The binding affinity of this compound to the benzodiazepine receptor has been quantified using various in vitro assays. The data consistently demonstrates high affinity, although the specific values can vary depending on the experimental conditions and the receptor subtype being investigated.

| Parameter | Value | Receptor Subtype(s) | Reference Compound |

| IC50 | 9 nM | Not specified; antagonized diazepam enhancement of GABA responses | Diazepam |

Table 1: Quantitative binding data for this compound.

Note: Further research is required to delineate the precise Ki values of this compound for specific GABA-A receptor subtypes, particularly those containing α1, α2, α3, and α5 subunits, to provide a more complete understanding of its binding profile.

Experimental Protocols

The determination of this compound's binding affinity relies on established experimental techniques, primarily radioligand binding assays and electrophysiological methods.

Radioligand Displacement Assay

This technique is employed to determine the affinity of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from the benzodiazepine binding site. A common radioligand used for this purpose is [3H]-flunitrazepam.

General Protocol:

-

Membrane Preparation: Homogenates of brain tissue (e.g., rat cortex or cerebellum) or cell lines expressing specific GABA-A receptor subtypes are prepared.

-

Incubation: The membrane preparation is incubated with a fixed concentration of [3H]-flunitrazepam and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound [3H]-flunitrazepam, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-flunitrazepam (IC50) is calculated. This value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Whole-Cell Voltage Clamp Electrophysiology

This electrophysiological technique is used to measure the functional effects of this compound on GABA-A receptor activity. It directly assesses the modulation of GABA-induced chloride currents.

General Protocol:

-

Cell Preparation: Neurons or cells expressing specific GABA-A receptor subtypes are cultured on coverslips.

-

Patching: A glass micropipette filled with an internal solution is used to form a high-resistance "giga-seal" with the cell membrane, and then the membrane patch is ruptured to achieve the whole-cell configuration.

-

Voltage Clamp: The cell membrane potential is held at a constant voltage (e.g., -60 mV).

-

Drug Application: GABA is applied to the cell to evoke an inward chloride current. This compound is then co-applied with GABA to determine its modulatory effect on the current amplitude.

-

Data Recording and Analysis: The changes in the GABA-induced current in the presence of this compound are recorded and analyzed to determine its functional activity (agonist, antagonist, or partial agonist).

Signaling Pathways

The binding of this compound to the benzodiazepine site of the GABA-A receptor allosterically modulates the receptor's function, influencing the downstream signaling cascade initiated by GABA.

Upon binding of GABA to its site on the GABA-A receptor, the integral chloride ion channel opens, leading to an influx of chloride ions into the neuron. This influx hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus mediating an inhibitory effect.

As a partial agonist, this compound enhances the effect of GABA, but to a lesser degree than a full agonist. This results in a submaximal increase in chloride ion influx. Some evidence also suggests that GABA-A receptor activation can lead to downstream effects involving intracellular calcium mobilization and the activation of Protein Kinase C (PKC). However, the precise signaling cascade initiated specifically by this compound requires further investigation.

Conclusion

This compound is a high-affinity partial agonist at the benzodiazepine binding site of the GABA-A receptor. Its binding characteristics and functional modulation of GABAergic neurotransmission have been elucidated through radioligand binding assays and electrophysiological studies. The partial agonism of this compound offers a promising avenue for the development of novel therapeutics with improved safety profiles for anxiety and seizure disorders. Further research is warranted to fully characterize its binding affinity across all major GABA-A receptor subtypes and to delineate the complete downstream signaling consequences of its interaction with these receptors.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of ZK-91296

This guide provides a comprehensive overview of the chemical properties and a plausible synthetic route for ZK-91296, a notable β-carboline with significant activity at the GABA receptor. Designed for researchers, scientists, and professionals in drug development, this document details the molecular structure, a proposed multi-step synthesis, and the relevant biological signaling pathways.

Chemical Structure and Properties

This compound, systematically named Ethyl 4-(methoxymethyl)-5-(phenylmethoxy)-9H-pyrido[3,4-b]indole-3-carboxylate, is a complex heterocyclic molecule. Its core is a β-carboline ring system, which is a common scaffold in pharmacologically active compounds.

| Property | Value |

| Systematic Name | Ethyl 4-(methoxymethyl)-5-(phenylmethoxy)-9H-pyrido[3,4-b]indole-3-carboxylate |

| Molecular Formula | C23H22N2O4 |

| Molecular Weight | 390.43 g/mol |

| SMILES | CCOC(=O)c1c(COC)c2c(cn1)[nH]c3cccc(c32)OCc4ccccc4 |

| InChI Key | WFPXOWCKXUEKCA-UHFFFAOYSA-N |

Proposed Synthesis of this compound

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Benzyloxytryptamine

-

Protection of 5-Hydroxyindole: To a solution of 5-hydroxyindole in a suitable solvent such as acetone or DMF, add a base like potassium carbonate. Then, add benzyl chloride dropwise at room temperature. The reaction mixture is stirred for several hours until completion, monitored by TLC. The product, 5-benzyloxyindole, is isolated by extraction and purified by column chromatography.

-

Formation of the Glyoxylyl Chloride: 5-Benzyloxyindole is dissolved in an anhydrous ether and cooled to 0°C. Oxalyl chloride is added dropwise, and the mixture is stirred for a designated period.

-

Amidation: The resulting glyoxylyl chloride is then reacted in situ with dimethylamine to form the corresponding amide.

-

Reduction: The amide is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as THF to yield 5-benzyloxytryptamine.

Step 2: Pictet-Spengler Reaction

-

Reaction Setup: 5-Benzyloxytryptamine and ethyl 2-(methoxymethyl)-3-oxopropanoate are dissolved in a suitable solvent, such as toluene or dichloromethane.

-

Acid Catalysis: A catalytic amount of a protic acid (e.g., trifluoroacetic acid) or a Lewis acid is added to the mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to facilitate the cyclization.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the crude product, the tetrahydro-β-carboline intermediate, is isolated and purified using column chromatography.

Step 3: Aromatization

-

Oxidation: The purified tetrahydro-β-carboline intermediate is dissolved in a suitable solvent like DMSO or acetic acid.

-

Oxidizing Agent: An oxidizing agent such as 2-iodoxybenzoic acid (IBX), sulfur, or palladium on carbon (Pd/C) with a hydrogen acceptor is added.

-

Reaction Conditions: The mixture is stirred, often at an elevated temperature, until the aromatization is complete.

-

Final Purification: The final product, this compound, is isolated and purified by recrystallization or column chromatography to yield a pure solid.

Quantitative Data Summary (Hypothetical)

| Step | Reactant | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (%) |

| 1 | 5-Hydroxyindole | 5-Benzyloxytryptamine | 133.15 → 266.34 | 10.0 | 7.5 | 75 | >95 |

| 2 | 5-Benzyloxytryptamine | Tetrahydro-β-carboline Intermediate | 266.34 → 408.47 | 7.5 | 5.4 | 72 | >90 |

| 3 | Tetrahydro-β-carboline Intermediate | This compound | 408.47 → 390.43 | 5.4 | 4.1 | 80 | >98 |

Biological Activity and Signaling Pathway

This compound is known to be an agonist at the GABA receptor, specifically acting as a pure antagonist at the benzodiazepine site of the GABA-A receptor.[1][2] This interaction modulates the inhibitory effects of GABA in the central nervous system, leading to anxiolytic effects without sedation.

The GABA-A receptor is a ligand-gated ion channel. Upon binding of GABA, the channel opens, allowing chloride ions (Cl-) to flow into the neuron. This influx of negative ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission. This compound, by acting on the benzodiazepine site, can modulate the efficiency of GABA binding and the subsequent ion channel gating.

Caption: Signaling pathway of this compound at the GABA-A receptor.

References

ZK-91296: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK-91296, a notable β-carboline derivative, has garnered significant interest in the field of neuroscience for its unique pharmacological profile. Acting as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor, it presents a compelling case for the development of anxiolytics with a reduced side-effect profile. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols relevant to its investigation. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively study and utilize this compound in neuroscience research.

Introduction

This compound is a ligand for the benzodiazepine (BZ) receptor, demonstrating potent and selective binding.[1] Its characterization as a partial agonist suggests that it can modulate the activity of the GABA-A receptor, but to a lesser extent than full agonists like diazepam. This property is thought to contribute to its anxiolytic effects without the pronounced sedation and muscle relaxant properties associated with traditional benzodiazepines.[2][3] Biochemical and behavioral studies indicate that this compound enhances GABAergic transmission, which is consistent with its action at the GABA-A receptor complex.[4] The compound has shown a dose-dependent anticonvulsant effect and has been investigated for its potential therapeutic applications in anxiety and epilepsy.[1][2]

Mechanism of Action

This compound exerts its effects by binding to the benzodiazepine site on the GABA-A receptor, an allosteric modulatory site. The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. As a partial agonist, this compound enhances the effect of GABA, thereby increasing the frequency of channel opening, but with a lower maximal effect compared to full agonists. This modulation of GABAergic inhibition is the primary mechanism underlying its pharmacological effects.

Signaling Pathway Diagram

Caption: GABA-A receptor signaling pathway modulated by this compound.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound from in-vitro and in-vivo studies.

Table 1: In-Vitro Quantitative Data

| Parameter | Value | Species | Assay | Reference |

| IC50 (vs. Diazepam enhancement of GABA response) | 9 nM | Mouse (spinal cord and cerebral hemisphere neurons) | Electrophysiology | [5] |

| Intrinsic Activity | Devoid of intrinsic effects from 1 nM to 10 µM | Mouse (spinal cord and cerebral hemisphere neurons) | Electrophysiology | [5] |

| [3H]GABA Binding Enhancement | Less pronounced increase than diazepam | Rat (cerebral cortex) | Radioligand Binding Assay | [4] |

Table 2: In-Vivo Quantitative Data

| Parameter | Value | Species | Model | Reference |

| Anxiolytic Effect | Little effect on performance at 0.39-25 mg/kg | Rat | Simple Reaction Time Paradigm | |

| Anticonvulsant Effect | Dose-dependent | Mouse | Electroconvulsive Shock | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for studying GABA-A receptor modulators.

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of this compound for the benzodiazepine binding site on the GABA-A receptor.

Experimental Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Tissue Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a crude membrane fraction by centrifugation.

-

Incubation: In a final volume of 1 mL, incubate the membrane preparation with a fixed concentration of a suitable radioligand for the benzodiazepine site (e.g., [3H]-flumazenil) and a range of concentrations of this compound.

-

Equilibrium: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separation: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Assay (Two-Electrode Voltage Clamp)

This protocol is used to characterize the functional effects of this compound on GABA-A receptors expressed in a heterologous system (e.g., Xenopus oocytes).

Experimental Workflow Diagram

Caption: Workflow for an electrophysiological assay.

Methodology:

-

Receptor Expression: Inject cRNA encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) into Xenopus laevis oocytes.

-

Recording: After 2-5 days of incubation, place an oocyte in a recording chamber and impale it with two microelectrodes for voltage clamping.

-

Drug Application: Perfuse the oocyte with a solution containing a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.

-

Co-application: Co-apply GABA with various concentrations of this compound and record the potentiation of the GABA-evoked current.

-

Data Analysis: Plot the percentage of potentiation as a function of the this compound concentration to generate a dose-response curve. Determine the EC50 (concentration for half-maximal potentiation) and Emax (maximal potentiation relative to a full agonist).

Behavioral Assay (Elevated Plus Maze)

This assay is used to assess the anxiolytic-like effects of this compound in rodents.

Experimental Workflow Diagram

Caption: Workflow for the Elevated Plus Maze behavioral assay.

Methodology:

-

Apparatus: Use an elevated plus-shaped maze with two open arms and two enclosed arms.

-

Dosing: Administer this compound or vehicle to the animals (e.g., mice or rats) via an appropriate route (e.g., intraperitoneal injection) at various doses.

-

Testing: After a specified pre-treatment time, place the animal in the center of the maze and allow it to explore for a fixed period (e.g., 5 minutes).

-

Data Collection: Record the animal's behavior using a video tracking system. Key parameters to measure include the time spent in the open arms, the number of entries into the open arms, and the total distance traveled.

-

Data Analysis: Compare the data from the this compound-treated groups to the vehicle-treated control group. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.

Conclusion

This compound represents a significant tool in neuroscience research, particularly in the study of anxiety and epilepsy. Its partial agonist profile at the benzodiazepine site of the GABA-A receptor offers a promising avenue for the development of therapeutics with improved safety and tolerability. This guide has provided a comprehensive overview of the available quantitative data and detailed experimental protocols to facilitate further investigation into the pharmacological properties and potential applications of this compound. The structured presentation of data and methodologies aims to support robust and reproducible research in this important area of drug discovery.

References

- 1. ZK 91296, an anticonvulsant beta-carboline which lacks muscle relaxant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CGS 9896 and ZK 91296, but not CGS 8216 and RO 15-1788, are pure benzodiazepine receptor antagonists on mouse neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of ZK-91296: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK-91296, a β-carboline derivative, has been a subject of significant interest in neuropharmacology due to its unique profile as a modulator of the γ-aminobutyric acid type A (GABA-A) receptor. Unlike classical benzodiazepines, this compound exhibits a distinct pharmacodynamic profile characterized by anxiolytic and anticonvulsant properties without the pronounced sedative and muscle-relaxant side effects typically associated with full agonists at the benzodiazepine binding site. This document provides an in-depth technical overview of the pharmacodynamics of this compound, compiling available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows to facilitate a comprehensive understanding for research and drug development professionals.

Core Pharmacodynamics of this compound

This compound acts as a partial agonist at the benzodiazepine (BZ) binding site on the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. This compound modulates this process by binding to an allosteric site (the BZ site) and enhancing the effect of GABA. Its partial agonism is thought to be the basis for its favorable side-effect profile, providing therapeutic effects at doses that do not cause significant sedation.[1] Some studies have also suggested that under certain experimental conditions, particularly in specific cultured neurons, this compound can act as a pure antagonist.[2]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data available for this compound, providing insights into its receptor interaction and in vivo efficacy.

| Parameter | Value | Species | Assay | Reference |

| IC50 | 9 nM | Mouse | Antagonism of Diazepam-enhanced GABA response | [2] |

| Anxiolytic Dose | 5 mg/kg | Rat | Social Interaction Test | [1] |

| Sedative Dose | > 40 mg/kg | Rat | Holeboard Test (reduced locomotor activity) | [1] |

Signaling Pathway

The binding of this compound to the benzodiazepine site of the GABA-A receptor potentiates the GABA-induced influx of chloride ions, leading to neuronal hyperpolarization.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay ([3H]flunitrazepam Displacement)

This assay is used to determine the binding affinity of this compound to the benzodiazepine site on the GABA-A receptor.

-

Tissue Preparation: Whole brains from male Wistar rats are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in fresh buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

Binding Assay: The membrane preparation is incubated with a fixed concentration of the radioligand [3H]flunitrazepam and varying concentrations of this compound (the competitor). The incubation is carried out at a controlled temperature (e.g., 4°C or 37°C) for a specific duration to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]flunitrazepam (IC50) is determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Elevated Plus-Maze (EPM) Test for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

-

Apparatus: The maze consists of four arms (e.g., 50 cm long x 10 cm wide) arranged in a plus shape and elevated above the floor (e.g., 50 cm). Two opposite arms are enclosed by high walls (e.g., 40 cm), and the other two are open.

-

Procedure:

-

Animals (e.g., male rats) are administered this compound or a vehicle control intraperitoneally a set time before the test (e.g., 30 minutes).

-

Each animal is placed in the center of the maze, facing an open arm.

-

The animal is allowed to explore the maze for a fixed period (e.g., 5 minutes).

-

The session is recorded by an overhead video camera.

-

-

Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total time and entries in all arms. An increase in these parameters is indicative of an anxiolytic effect.

Pentylenetetrazol (PTZ)-Induced Seizure Test for Anticonvulsant Activity

This model is used to screen for drugs with potential efficacy against generalized seizures.

-

Procedure:

-

Animals (e.g., male mice) are pre-treated with this compound or a vehicle control at various doses.

-

After a specific pre-treatment time (e.g., 30-60 minutes), a convulsant dose of pentylenetetrazol (PTZ) is administered, typically via subcutaneous or intraperitoneal injection.

-

Animals are observed for a set period (e.g., 30 minutes) for the occurrence of seizures, which are often scored based on their severity (e.g., from myoclonic jerks to generalized tonic-clonic seizures).

-

-

Data Analysis: The primary endpoints are the latency to the first seizure and the percentage of animals protected from seizures at each dose of this compound. The dose that protects 50% of the animals from seizures (ED50) can be calculated.

Experimental Workflow

The characterization of a novel benzodiazepine receptor modulator like this compound typically follows a structured workflow from in vitro to in vivo studies.

Conclusion

This compound represents a significant departure from classical benzodiazepines, offering the potential for anxiolytic and anticonvulsant therapies with a reduced burden of sedation and motor impairment. Its pharmacodynamic profile as a partial agonist at the benzodiazepine site of the GABA-A receptor is central to its therapeutic promise. This technical guide has provided a consolidated overview of the quantitative data, detailed experimental protocols, and the underlying signaling and experimental workflows relevant to the study of this compound. It is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of novel modulators of the GABAergic system. Further research into the subtype selectivity and long-term effects of this compound will be crucial in fully elucidating its therapeutic potential.

References

Methodological & Application

ZK-91296: In Vivo Experimental Protocols for Anxiolytic and Anticonvulsant Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for in vivo studies of ZK-91296, a β-carboline derivative with partial agonist activity at the benzodiazepine receptor. The compound has demonstrated potential as an anxiolytic and anticonvulsant agent without the sedative side effects commonly associated with full benzodiazepine agonists.

Overview of In Vivo Activity

This compound exhibits a distinct pharmacological profile characterized by its ability to modulate the γ-aminobutyric acid (GABA)-A receptor, the primary inhibitory neurotransmitter system in the central nervous system. In vivo studies in rodent models have confirmed its efficacy in models of anxiety and epilepsy.

Data Summary

The following tables summarize the quantitative data available for the in vivo effects of this compound.

Table 1: Anticonvulsant Activity of this compound in Mice

| Experimental Model | Endpoint | Route of Administration | Dose Range | Observed Effect | Antagonist |

| Electroconvulsion Threshold | Increased current threshold | Not Specified | Dose-dependent | Protection against seizures | Ro 15-1788 |

| DMCM-induced Seizures | Protection from seizures | Not Specified | Not Specified | High potency protection | Not Specified |

Table 2: In Vitro Activity of this compound

| Preparation | Assay | IC50 |

| Mouse neurons in culture | Antagonism of diazepam-enhanced GABA response | 9 nM[1] |

Experimental Protocols

Anxiolytic Activity Assessment: Elevated Plus-Maze (EPM) Test in Mice

This protocol is designed to assess the anxiolytic effects of this compound in mice. The EPM is a widely used behavioral assay that relies on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Materials:

-

Elevated plus-maze apparatus (two open arms, two closed arms, elevated from the floor)

-

Male mice (e.g., C57BL/6 strain)

-

This compound solution

-

Vehicle control (e.g., saline with a solubilizing agent)

-

Video tracking software

Procedure:

-

Acclimatization: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection) at a specified time before the test (e.g., 30 minutes). Dose selection should be based on dose-response studies.

-

Test Procedure:

-

Place a mouse at the center of the EPM, facing one of the open arms.

-

Allow the mouse to explore the maze for a 5-minute period.

-

Record the session using a video camera positioned above the maze.

-

-

Data Analysis:

-

Using video tracking software, quantify the following parameters:

-

Time spent in the open arms

-

Time spent in the closed arms

-

Number of entries into the open arms

-

Number of entries into the closed arms

-

Total distance traveled

-

-

Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

-

An increase in the percentage of time spent and/or entries into the open arms is indicative of an anxiolytic effect.

-

Anticonvulsant Activity Assessment: Pentylenetetrazole (PTZ)-Induced Seizure Test in Rats

This protocol evaluates the anticonvulsant properties of this compound against chemically induced seizures in rats. PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures.

Materials:

-

Male rats (e.g., Wistar or Sprague-Dawley strain)

-

This compound solution

-

Vehicle control

-

Pentylenetetrazole (PTZ) solution (e.g., 70 mg/kg in saline for behavioral studies, 35 mg/kg for EEG)

-

Observation chambers

-

Stopwatch

Procedure:

-

Acclimatization: House rats individually and allow them to acclimate to the testing environment.

-

Drug Administration: Administer this compound or vehicle control at a predetermined time before PTZ injection.

-

PTZ Administration: Inject PTZ subcutaneously or intraperitoneally.

-

Observation:

-

Immediately after PTZ injection, place the rat in an individual observation chamber.

-

Observe the animal continuously for a set period (e.g., 30 minutes).

-

Record the latency to the first myoclonic jerk and the onset of generalized clonic seizures.

-

Score the seizure severity based on a standardized scale (e.g., Racine scale).

-

-

Data Analysis:

-

Compare the seizure latencies and severity scores between the this compound-treated and vehicle-treated groups.

-

An increase in seizure latency and a decrease in seizure severity indicate anticonvulsant activity.

-

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway of this compound at the GABA-A Receptor

This compound acts as a partial agonist at the benzodiazepine binding site on the GABA-A receptor. This binding allosterically modulates the receptor, enhancing the effect of GABA, which leads to an increased influx of chloride ions and hyperpolarization of the neuron, ultimately resulting in reduced neuronal excitability.

Caption: this compound signaling at the GABA-A receptor.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for conducting in vivo studies with this compound.

Caption: General workflow for in vivo studies of this compound.

References

Application Notes and Protocols for Testing the Anxiolytic Effects of ZK-91296

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the anxiolytic (anxiety-reducing) properties of ZK-91296, a β-carboline derivative that acts as a partial agonist at the benzodiazepine receptor. The following sections detail the mechanism of action of this compound, experimental protocols for established behavioral assays, and a summary of quantitative data from preclinical studies.

Mechanism of Action

This compound exerts its anxiolytic effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] Unlike full agonists, such as classical benzodiazepines, this compound is a partial agonist. This means it binds to the benzodiazepine site on the GABA-A receptor and enhances the effect of GABA, but to a lesser degree than full agonists.[1] This partial agonism is thought to contribute to its anxiolytic effects without the pronounced sedative and muscle-relaxant side effects associated with other benzodiazepine receptor agonists.[2] The binding of this compound increases the influx of chloride ions through the receptor's channel, leading to hyperpolarization of the neuron and a reduction in its excitability.

Figure 1: Signaling pathway of this compound at the GABA-A receptor.

Behavioral Assays for Anxiolytic Effects

Several validated behavioral assays in rodents can be used to evaluate the anxiolytic potential of this compound. The following protocols for the Social Interaction Test, Elevated Plus-Maze, and Light-Dark Box Test are detailed below.

Social Interaction Test

The social interaction test is a sensitive paradigm for detecting both anxiolytic and anxiogenic effects of compounds without the need for food or water deprivation or electric shock.[3]

Experimental Protocol:

-

Animals: Male rats are typically used for this assay. They should be housed in pairs under a standard 12-hour light/dark cycle with ad libitum access to food and water.

-

Apparatus: A square open-field arena (e.g., 60 x 60 cm) with walls high enough to prevent escape. The lighting conditions can be manipulated to increase anxiety (e.g., bright light).

-

Procedure:

-

Habituate the animals to the testing room for at least 30 minutes before the test.

-

Administer this compound or vehicle control intraperitoneally (i.p.) at the desired dose and time before the test (e.g., 30 minutes).

-

Place a pair of unfamiliar rats, matched for weight and treatment, into the center of the arena.

-

Record the total time the pair spends in active social interaction (e.g., sniffing, grooming, following, climbing over/under each other) for a set period, typically 10 minutes.

-

Locomotor activity should also be measured to control for sedative or stimulant effects of the drug.

-

-

Data Analysis: An increase in the time spent in social interaction is indicative of an anxiolytic effect.

Figure 2: Experimental workflow for the Social Interaction Test.

Elevated Plus-Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[4]

Experimental Protocol:

-

Animals: Mice or rats can be used. They should be housed under standard conditions with a 12-hour light/dark cycle and free access to food and water.

-

Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). It consists of two open arms and two enclosed arms of equal size.

-

Procedure:

-

Habituate the animals to the testing room for at least 30 minutes prior to the test.

-

Administer this compound or vehicle control at the desired dose and time before the test.

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze freely for a 5-minute session.

-

A video camera mounted above the maze records the session for later analysis.

-

-

Data Analysis: Key parameters to measure include the time spent in the open arms, the number of entries into the open arms, and the total number of arm entries. An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms.

Figure 3: Experimental workflow for the Elevated Plus-Maze Test.

Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas and their spontaneous exploratory behavior in a novel environment.[5]

Experimental Protocol:

-

Animals: Mice are commonly used for this test. Standard housing and handling procedures should be followed.

-

Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.

-

Procedure:

-

Habituate the mice to the testing room for at least 30 minutes before the experiment.

-

Administer this compound or vehicle control at the specified dose and time.

-

Place the mouse in the center of the light compartment, facing away from the opening to the dark compartment.

-

Allow the mouse to explore the apparatus freely for a 5 to 10-minute period.

-

A video tracking system records the animal's movement.

-

-

Data Analysis: The primary measures are the time spent in the light compartment and the number of transitions between the two compartments. An anxiolytic drug is expected to increase the time spent in the light compartment.[6]

Figure 4: Experimental workflow for the Light-Dark Box Test.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound in various behavioral assays as reported in preclinical studies.

Table 1: Effects of this compound in the Social Interaction Test in Rats

| Dose (mg/kg, i.p.) | Effect on Social Interaction Time | Interpretation | Reference |

| 5 | Significant Increase | Anxiolytic | [7] |

| 15 | No Significant Effect | Loss of anxiolytic effect at higher dose | [7] |

Table 2: Effects of this compound in the Elevated Plus-Maze in Rats

| Dose (mg/kg, i.p.) | Effect on Open Arm Time/Entries | Interpretation | Reference |

| 5-15 | No Significant Effect | No anxiolytic effect detected in this assay at these doses | [7] |

Table 3: Effects of this compound in the Holeboard Test in Rats

| Dose (mg/kg, i.p.) | Effect on Exploratory Head-Dipping | Interpretation | Reference |

| < 40 | No Significant Reduction | No sedative effects at lower doses | [7] |

| 40 | Significant Reduction | Sedative effects apparent at higher doses | [7] |

Conclusion

This compound has demonstrated anxiolytic properties in preclinical models, particularly in the social interaction test.[7] Its profile as a partial agonist at the benzodiazepine receptor suggests a potential for anxiolytic efficacy with a reduced side-effect profile compared to full agonists. The provided protocols offer a standardized approach for further investigation of the anxiolytic effects of this compound and similar compounds. Careful consideration of experimental parameters, including animal strain, apparatus design, and lighting conditions, is crucial for obtaining reliable and reproducible data.

References

- 1. CGS 9896 and ZK 91296, but not CGS 8216 and RO 15-1788, are pure benzodiazepine receptor antagonists on mouse neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ZK 91296, an anticonvulsant beta-carboline which lacks muscle relaxant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [bio-protocol.org]

- 6. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [en.bio-protocol.org]

- 7. Evidence that the beta-carboline, ZK 91296, can reduce anxiety in animals at doses well below those causing sedation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Electrophysiology Studies of ZK-91296 on GABA Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK-91296, a β-carboline derivative, is a ligand for the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor.[1] Its pharmacological profile has been a subject of interest, with studies characterizing it as a partial agonist at benzodiazepine receptors, exhibiting anxiolytic properties without the pronounced sedative effects associated with full agonists like diazepam.[1][2] However, electrophysiological evidence has also suggested that it can act as a pure antagonist at this site, depending on the experimental conditions.[3]